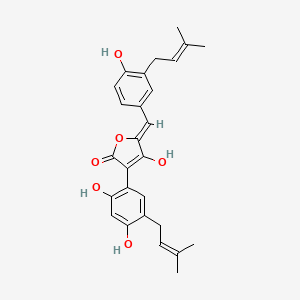

Aspulvinone O

Beschreibung

Contextualization of Aspulvinone O within the Aspulvinone Compound Class

The aspulvinones are a family of fungal metabolites characterized by a pulvinone core structure. wikipedia.org This core consists of a tetronic acid ring, which is a five-membered heterocycle, connecting two substituted aromatic rings. rsc.org These compounds are hydroxylated derivatives of pulvinone, first identified in cultures of the mold Aspergillus terreus. wikipedia.org The nomenclature "aspulvinone" was introduced to signify their origin from Aspergillus, with an appended letter (A, B, O, etc.) that denotes the order of their chromatographic elution. wikipedia.org

Members of the aspulvinone class exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, antifungal, and antiviral properties. rsc.orgresearchgate.net For instance, Aspulvinone E has been noted for its antiviral and α-glucosidase inhibitory activity, while Aspulvinone H has also been identified as a potent inhibitor of the enzyme GOT1, similar to this compound. rsc.orgnih.govrsc.org The structural diversity within the aspulvinone family, arising from different substitution patterns on the aromatic rings, leads to a broad spectrum of biological functions, making them a significant area of natural product research.

Significance of Natural Products as Sources for Bioactive Molecules

Natural products, which are chemical compounds produced by living organisms, have historically been an indispensable source for drug discovery and the development of bioactive molecules. mdpi.comyoutube.com Organisms from diverse environments, including plants, microorganisms, and marine life, produce a vast array of complex and structurally unique molecules. youtube.comworldscientific.com This chemical diversity is a key reason why natural products are a rich source of lead compounds for new medicines. silae.it

Many widely used drugs have their origins in natural sources. nih.gov Classic examples include the anticancer agent paclitaxel (B517696) (Taxol), the antimalarial drug artemisinin, and the pain reliever morphine. mdpi.comnih.gov It is estimated that a significant percentage of approved drugs are either natural products or are derived from them, highlighting their profound impact on medicine. silae.it The study of natural products not only provides novel chemical scaffolds for therapeutic development but also offers powerful molecular probes to investigate biological processes and identify new drug targets. worldscientific.comnih.gov The continued exploration of nature's chemical inventory remains a critical strategy in the search for new treatments for human diseases. silae.it

Detailed Research Findings on this compound

This compound has been the subject of targeted research, particularly for its inhibitory effects on key metabolic enzymes. These studies have elucidated its mechanism of action and demonstrated its activity in various biological assays.

Inhibition of Glutamic-Oxaloacetic Transaminase 1 (GOT1)

A primary focus of research on this compound has been its role as an inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme crucial in the metabolism of pancreatic ductal adenocarcinoma (PDAC) cells. nih.govresearchgate.net PDAC cells utilize a specific metabolic pathway where glutamine-derived aspartate is converted by GOT1 into oxaloacetate, a process that ultimately contributes to the production of NADPH. nih.govnih.gov This production of NADPH is vital for maintaining the redox balance in cancer cells. nih.gov

Studies have shown that this compound acts as a potent and selective inhibitor of GOT1. nih.gov It competitively binds to the active site of the enzyme, preventing its normal function. nih.gov This inhibition disrupts the glutamine metabolic pathway, leading to several downstream effects in PDAC cells:

A decrease in the levels of oxaloacetate and malate. nih.gov

An accumulation of the substrate, aspartate. nih.gov

A significant reduction in the cellular NADPH/NADP+ ratio. nih.gov

The disruption of the redox balance sensitizes the cancer cells to oxidative stress, ultimately inducing apoptosis (programmed cell death). nih.govresearchgate.net In preclinical models, treatment with this compound was found to reduce the growth of tumors in a mouse xenograft model of pancreatic cancer. caymanchem.comglpbio.com

Antioxidant and Antiviral Activities

In addition to its anticancer properties, this compound has demonstrated other biological activities. It has been shown to possess antioxidant properties, effectively scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays. caymanchem.comglpbio.com More recently, research has indicated that this compound exhibits modest antiviral activity against SARS-CoV-2. rsc.org It was found to inhibit two key viral enzymes, the main protease (Mpro) and the papain-like protease (PLpro), in enzyme kinetics assays, suggesting a dual-inhibitory mechanism. rsc.orgrsc.org

Data Tables

Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₂₈O₆ | caymanchem.com |

| Molecular Weight | 448.5 g/mol | caymanchem.com |

| CAS Number | 914071-54-8 | caymanchem.com |

| Appearance | A solid | caymanchem.com |

| Formal Name | 3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone | caymanchem.com |

| Source | Fungus (Aspergillus sp., P. variotii) | caymanchem.comglpbio.com |

Reported Biological Activities of this compound

| Target/Assay | Activity Metric | Value | Source(s) |

| GOT1 Inhibition | K_d | 3.32 µM | caymanchem.comglpbio.com |

| PANC-1 Cytotoxicity | IC₅₀ | 20.54-26.8 µM | caymanchem.comglpbio.com |

| AsPC-1 Cytotoxicity | IC₅₀ | 20.54-26.8 µM | caymanchem.comglpbio.com |

| SW1990 Cytotoxicity | IC₅₀ | 20.54-26.8 µM | caymanchem.comglpbio.com |

| DPPH Radical Scavenging | IC₅₀ | 11.6 µM | caymanchem.comglpbio.com |

| SARS-CoV-2 Mpro Inhibition | IC₅₀ | 12.41 ± 2.40 µM | rsc.org |

| SARS-CoV-2 PLpro Inhibition | IC₅₀ | 21.34 ± 0.94 µM | rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWCROWFXOMDG-MSXFZWOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Isolation Methodologies

Fungal Bioprospecting and Source Organisms

Fungi, renowned for their prolific production of secondary metabolites, serve as the primary source for Aspulvinone O. Research has identified several fungal genera and species capable of producing this compound or its related analogues.

Aspergillus terreus Strains and Their Environmental Niches

The genus Aspergillus, particularly the species Aspergillus terreus, is a significant contributor to the discovery of aspulvinone derivatives, including this compound researchgate.nettoku-e.com. Aspergillus terreus is a ubiquitous fungus found across a wide array of ecological niches, encompassing soil, air, aquatic environments, and living organisms biorxiv.org. Specifically, strains have been isolated from marine environments researchgate.net and mangrove rhizosphere soil researchgate.net. Soil from agricultural cornfields has been identified as a notable source, with its prevalence correlating with geographical areas exhibiting a high incidence of A. terreus infections nih.gov. The ability of A. terreus to thrive in diverse environments contributes to its capacity to produce a broad spectrum of secondary metabolites, including aspulvinones researchgate.netscispace.cominnovareacademics.in.

Identification from Paecilomyces variotii

This compound has also been successfully isolated from species belonging to the genus Paecilomyces. Notably, a marine-derived endophytic fungus, identified as Paecilomyces variotii EN-291, isolated from the red alga Grateloupia turuturu, yielded this compound researchgate.net. This finding underscores the potential of marine endophytes as sources of novel bioactive compounds researchgate.net.

Isolation from Endophytic Fungi (e.g., Cladosporium sp.)

Further exploration into endophytic fungi has led to the isolation of this compound and its analogues from other fungal genera. Specifically, cultures of the endophytic fungus Cladosporium sp. 7951 have yielded eight new aspulvinone analogues, including Aspulvinones D, M, O, and R nih.govacs.orgfigshare.comresearchgate.net. This highlights the importance of investigating endophytic fungi, which reside within plant tissues, as a source of diverse secondary metabolites with potential biological activities nih.govacs.orgfigshare.comresearchgate.net.

Advanced Fermentation and Extraction Strategies for Metabolite Isolation

The isolation of this compound from fungal cultures involves carefully controlled fermentation processes followed by rigorous extraction and purification techniques.

Optimization of Culture Conditions for Enhanced Production

Chromatographic Separation Techniques (e.g., HPLC-guided investigation, Sephadex LH-20, Diol-bonded silica (B1680970) gel)

Following fermentation and extraction, a series of chromatographic techniques are employed to isolate and purify this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used in a bioassay-guided fractionation approach, where fractions are tested for biological activity, allowing for the targeted isolation of active compounds like this compound researchgate.net.

Sephadex LH-20: This gel filtration chromatography resin is a widely utilized tool for the preparative purification of natural products, including steroids, terpenoids, and low molecular weight peptides, due to its dual hydrophilic and lipophilic nature and broad stability in organic solvents mdpi.comresearchgate.netnih.govscience.govcytivalifesciences.com. It has been instrumental in separating various classes of compounds from fungal extracts mdpi.comresearchgate.netscience.gov.

Diol-bonded Silica Gel: This type of stationary phase is also employed in column chromatography for the separation of natural products, offering specific separation characteristics based on polarity mdpi.com.

Other Chromatographic Methods: Additional techniques commonly used in the isolation process include reversed-phase C8 column chromatography, standard silica gel column chromatography, and polyamide chromatography, which collectively aid in the stepwise purification of target metabolites mdpi.comscience.gov.

These combined methodologies are essential for the successful isolation and structural elucidation of this compound from its diverse fungal origins.

Compound List

this compound

Aspulvinone E

Isoaspulvinone E

Aspulvinone B1

Aspulvinones J-N

Aspulvinone P-Q

Aspulvinone R

Aspulvinones R-U

Aspulvinone B

Aspulvinone H

Aspulvinone C

Aspulvinone D

Aspulvinone M

Aspulvinone G

Aspulvinone I

Aspulvinone V

Aspulvinone W

Aspulvinone X

Butyrolactone IX

Butyrolactone I

Butyrolactone IV

Butyrolactone V

Butyrolactone VI

Aspernolide A

Terrein

Itaconic acid

Sulochrin

Emodin

Asterriquinone

Pachybasin

Taiwapyrone

N-(5-hydroxypentyl)acetamide

Biosynthetic Pathways and Genetic Insights

Elucidation of Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of the aspulvinone scaffold begins with building blocks from the shikimate pathway, which are then subjected to a series of enzymatic modifications.

The fundamental building blocks for aspulvinones originate from the catabolism of phenylalanine and tyrosine. plos.org The shikimate pathway is central to this process, providing the aromatic amino acid L-tyrosine. In the fungus Aspergillus terreus, L-tyrosine is converted by an aminotransferase to its corresponding α-keto acid, p-Hydroxyphenylpyruvate (HPP), also known as 4-hydroxyphenylpyruvic acid (4-HPPA). plos.orgairitilibrary.com This molecule serves as a key precursor, which is then activated by a specialized enzyme for entry into the aspulvinone-specific biosynthetic pathway. airitilibrary.com The adenylation domain of the NRPS-like protein ApvA specifically catalyzes the adenylation of HPP, preparing it for subsequent condensation reactions. airitilibrary.com The catabolic pathway ultimately leads to the formation of acetoacetate (B1235776) and fumarate, which can be utilized in mitochondrial respiration. plos.org

Following the initial formation of the aspulvinone core, further structural diversity is achieved through tailoring reactions, primarily prenylation and chromanation. Research on aspulvinone pigments in Aspergillus terreus has established that these modifications occur in a specific and selective manner. rsc.org The biosynthesis proceeds through a selective mono-prenylation of an aspulvinone precursor, leading to a key intermediate. rsc.org Concurrently, a "chromanation" reaction, which involves the cyclization of a prenyl group, can occur on a different precursor molecule. rsc.org These enzymatic steps are crucial for the generation of the diverse array of aspulvinone structures, including Aspulvinone O.

Genetic Basis of this compound Biosynthesis

The enzymatic machinery required for this compound synthesis is encoded by genes clustered together in the fungal genome. This clustering facilitates the coordinated regulation of the pathway.

The core of aspulvinone biosynthesis is managed by enzymes known as Non-ribosomal Peptide Synthetase (NRPS)-like proteins. nih.gov In Aspergillus terreus, two such genes, apvA and atmelA, have been identified and shown to be responsible for synthesizing Aspulvinone E, a closely related analogue and likely precursor to other aspulvinones. researchgate.net These NRPS-like enzymes are characterized by an A-T-TE (Adenylation-Thiolation-Thioesterase) domain architecture. airitilibrary.comresearchgate.net The adenylation (A) domain selects and activates the HPP precursor, the thiolation (T) domain covalently binds the activated intermediate, and the thioesterase (TE) domain releases the final product. frontiersin.orgnih.gov Heterologous expression of both apvA and atmelA has confirmed their function in producing the aspulvinone scaffold. rsc.org

Table 1: Key Genes in Aspulvinone Biosynthesis

| Gene Name | Encoded Protein | Putative Function in Biosynthesis | Organism |

| apvA | ApvA | NRPS-like enzyme; synthesizes the aspulvinone core from HPP. researchgate.net | Aspergillus terreus |

| atmelA | AtmelA | NRPS-like enzyme (duplicate of ApvA); synthesizes the aspulvinone core. researchgate.net | Aspergillus terreus |

| abpB | AbpB | A trans-prenyltransferase that modifies aspulvinone precursors. researchgate.net | Aspergillus terreus |

The presence of two functional NRPS-like genes, apvA and atmelA, in the Aspergillus terreus genome points to gene duplication as a significant evolutionary driver for the diversification of aspulvinones. researchgate.net Gene duplication is a major source of new genetic material in fungi like Aspergillus. nih.gov Following a duplication event, the resulting paralogous genes can evolve independently. frontiersin.org This can lead to subfunctionalization, where each copy retains a part of the original function, or neofunctionalization, where one copy acquires a novel function. frontiersin.org In the case of apvA and atmelA, while they appear to synthesize the same initial product (Aspulvinone E), their regulation might differ, with studies observing spatial regulation of their biosynthesis. researchgate.net This duplication and subsequent diversification provide a molecular basis for the evolution of new aspulvinone structures.

Regulatory Mechanisms of Secondary Metabolite Production

The production of secondary metabolites like this compound is a tightly controlled process, influenced by a hierarchy of regulatory elements that respond to various developmental and environmental cues.

The expression of secondary metabolite gene clusters in fungi is governed by several layers of regulation. nih.gov This includes:

Pathway-Specific Regulators: Often, a transcription factor gene is located within the biosynthetic gene cluster itself. These regulators, commonly of the Zn(II)2Cys6 family, directly control the expression of the other genes in the cluster. mdpi.com

Broad-Domain Transcription Factors: Global regulators respond to broad environmental signals such as nutrient availability (carbon and nitrogen), pH, and light. nih.gov These factors can influence multiple secondary metabolite pathways simultaneously.

The Velvet Complex: A key regulatory system in fungi is the Velvet complex (composed of proteins like LaeA, VeA, and VelB), which links secondary metabolism with developmental processes, such as sporulation, and light response. nih.gov LaeA, in particular, is known as a global regulator of secondary metabolism, often by controlling the chromatin state of gene clusters.

Epigenetic Regulation: The expression of biosynthetic gene clusters can also be controlled by modifications to chromatin. An "active" cluster is associated with euchromatin marks, while a "silent" cluster is characterized by heterochromatin marks. The transition between these states is a key regulatory checkpoint. nih.gov

While the specific regulators for the this compound pathway have not been fully elucidated, these general mechanisms are conserved across filamentous fungi and are expected to play a crucial role in controlling its production. azolifesciences.commdpi.com

Stress-Induced Biosynthesis in Fungal Systems

The biosynthesis of aspulvinones in fungi, particularly in Aspergillus terreus, is intricately linked to the organism's response to environmental stressors. Research has revealed that the production of aspulvinone E, a direct precursor to this compound, is a key component of a non-canonical melanin (B1238610) biosynthesis pathway that shields the fungal conidia from environmental threats. nih.govelifesciences.org This pigment, termed Asp-melanin, provides robust protection against UV radiation and hinders phagocytosis by soil amoebas. nih.gov The induction of the aspulvinone biosynthetic machinery under such stress conditions underscores its ecological significance for the survival and propagation of the fungus. nih.govelifesciences.org

The production of secondary metabolites in Aspergillus terreus is often triggered by specific environmental cues, which can include nutrient scarcity and other stressors. elifesciences.org For instance, the biosynthesis of another secondary metabolite, terrein, is induced by nitrogen starvation and the presence of methionine, conditions often encountered in the competitive rhizosphere environment. elifesciences.org While direct studies detailing a broad range of stressors on this compound production are limited, the established role of its precursor in stress protection strongly suggests that its biosynthesis is, at least in part, a stress-driven process. nih.govresearchgate.net The synthesis of fungal pigments, a class to which Asp-melanin belongs, is frequently enhanced by stress-related factors. researchgate.net

Modulators of Biosynthesis (e.g., Cyclosporin A, Rapamycin)

The modulation of this compound biosynthesis by specific chemical agents such as Cyclosporin A and Rapamycin (B549165) is an area where direct experimental evidence remains limited. However, the known effects of these compounds on fungal secondary metabolism in general, and on Aspergillus species in particular, allow for informed hypotheses.

Cyclosporin A: This immunosuppressive agent is known to affect various metabolic processes in fungi. nih.gov Studies on Aspergillus niger have shown that Cyclosporin A can have concentration-dependent effects, with low concentrations stimulating growth processes, while higher concentrations become inhibitory. nih.gov It has also been shown to influence protein and RNA synthesis in A. niger. nih.gov While some Aspergillus terreus strains have been investigated for their ability to produce Cyclosporin A, the direct impact of exogenously applied Cyclosporin A on the aspulvinone biosynthetic pathway has not been specifically elucidated. nih.govelifesciences.orgresearchgate.netnih.gov

Rapamycin: As a well-established inhibitor of the Target of Rapamycin (TOR) signaling pathway, rapamycin has profound effects on fungal growth, development, and secondary metabolism. elifesciences.orgnih.govelifesciences.orgmdpi.com In various Aspergillus species, rapamycin treatment has been shown to significantly alter the production of secondary metabolites. For example, in Aspergillus flavus, rapamycin inhibits the biosynthesis of aflatoxin. elifesciences.orgnih.gov Given the central role of the TOR pathway in regulating secondary metabolism, it is plausible that rapamycin could modulate the biosynthesis of this compound in Aspergillus terreus. However, direct experimental data confirming this specific interaction is currently not available.

Potential Involvement of TOR Pathway in Regulation

The Target of Rapamycin (TOR) signaling pathway is a highly conserved, central regulator of cell growth and metabolism in eukaryotes, including fungi. elifesciences.orgnih.govelifesciences.orgmdpi.comnih.gov This pathway integrates signals from nutrient availability and environmental conditions to control a wide array of cellular processes, including the biosynthesis of secondary metabolites. elifesciences.orgnih.govmdpi.com

In filamentous fungi, the TOR pathway is a master regulator of secondary metabolism. mdpi.com Inhibition of the TOR pathway, typically through the action of rapamycin, has been demonstrated to have significant, though varied, effects on the production of different secondary metabolites across fungal species. elifesciences.orgnih.govmdpi.com For instance, in Aspergillus flavus, the TOR pathway is crucial for regulating aflatoxin biosynthesis. elifesciences.orgnih.gov Treatment with rapamycin leads to a significant reduction in the expression of genes within the aflatoxin biosynthetic cluster. elifesciences.orgnih.gov

While direct experimental evidence specifically linking the TOR pathway to the regulation of this compound biosynthesis in Aspergillus terreus is not yet published, its established role as a global regulator of secondary metabolism in Aspergillus makes it a strong candidate for involvement. elifesciences.orgnih.govelifesciences.orgmdpi.com It is hypothesized that the TOR pathway could influence the expression of the NRPS-like genes, apvA and atmelA, which are responsible for the synthesis of the aspulvinone core structure. Future research focusing on the transcriptomic and metabolomic effects of TOR pathway modulation in A. terreus would be necessary to confirm this regulatory link.

Mutagenesis Strategies for Biosynthetic Pathway Engineering

The genetic engineering of fungal biosynthetic pathways offers a powerful approach for enhancing the production of desired secondary metabolites or for generating novel compounds. In Aspergillus terreus, various mutagenesis strategies have been successfully employed to manipulate the production of compounds like lovastatin (B1675250) and terrein. researchgate.netmdpi.com These same principles and techniques are applicable to the engineering of the this compound biosynthetic pathway.

Traditional methods of random mutagenesis, using UV irradiation or chemical mutagens like ethyl methanesulfonate (B1217627) (EMS), have been used for decades to generate high-yielding strains of A. terreus. researchgate.net More recently, targeted genetic manipulation techniques have become prevalent. These include approaches based on homologous recombination to achieve gene disruption or replacement. researchgate.netnih.gov

The advent of CRISPR-Cas9 technology has revolutionized genome editing in filamentous fungi, including Aspergillus terreus. researchgate.netnih.govplos.orgnih.govresearchgate.netmdpi.com This system allows for precise and efficient targeted mutagenesis, including gene knockouts, insertions, and replacements. nih.govplos.orgnih.govresearchgate.netmdpi.com For the this compound pathway, CRISPR-Cas9 could be used to:

Overexpress key biosynthetic genes: The genes apvA and atmelA, encoding the NRPS-like enzymes that produce the aspulvinone backbone, could be placed under the control of strong, constitutive promoters to potentially increase the flux towards this compound.

Knock out competing pathways: Genes responsible for the biosynthesis of other major secondary metabolites could be deleted to redirect precursor molecules towards the aspulvinone pathway.

Modify regulatory elements: The promoter regions of the aspulvinone biosynthetic genes could be engineered to alter their expression in response to specific inducers or to remove repressive elements.

While specific examples of the application of these advanced mutagenesis strategies to the aspulvinone biosynthetic gene cluster have not yet been reported in the scientific literature, the successful application of CRISPR-Cas9 for editing other polyketide and non-ribosomal peptide biosynthetic pathways in A. terreus demonstrates the feasibility of such approaches. researchgate.net

Structural Elucidation and Conformational Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of Aspulvinone O provide the initial and most fundamental data for its structural assignment. The proton (¹H) spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns (multiplicity). The carbon (¹³C) spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), indicates the number of different carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.

The complete ¹H and ¹³C NMR data for this compound, as reported from its isolation from an endophytic fungus Cladosporium sp. 7951, are compiled in the table below. These assignments were confirmed through extensive 2D NMR analysis.

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). For this compound, the HSQC spectrum confirmed the direct attachment of protons to their corresponding carbons as listed in the NMR data table, for instance, linking the olefinic proton at δH 6.22 to the carbon at δC 103.7 (C-6) and the aromatic protons to their respective carbons. researchgate.net

COSY (Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). nih.gov This is critical for identifying adjacent protons in spin systems. In this compound, COSY correlations would confirm the connectivity within the aromatic rings, such as the coupling between the ortho-protons at δH 7.39 (H-2', 6') and δH 6.76 (H-3', 5'). It would also establish the relationship between the methylene protons at δH 3.31 (H-7'') and the vinyl proton at δH 5.21 (H-8'').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for determining the carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). nih.gov Key HMBC correlations for this compound would include:

The proton at H-6 (δH 6.22) showing correlations to carbons C-2, C-4, and C-5, which connects the butenolide core.

Protons H-2' and H-6' (δH 7.39) correlating to carbons C-3 and C-4', linking one of the hydroxyphenyl groups to the core structure.

The methylene protons H-7'' (δH 3.31) showing correlations to C-5'', C-6'', and C-8'', which pieces together the prenyl side chain and confirms its attachment point to the second aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY correlations would be crucial in establishing the Z-geometry of the exocyclic double bond at C-5 by observing a spatial correlation between the H-6 proton and the protons on the attached aromatic ring (H-2'/6').

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination (e.g., HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of a molecule.

For this compound, HRESIMS analysis yielded a pseudomolecular ion [M + H]⁺. The measured m/z value was compared with the calculated value for the proposed formula, with a minimal mass error, thereby confirming the molecular formula as C₂₇H₂₆O₅. This formula indicates 15 degrees of unsaturation, which is consistent with the proposed structure containing multiple rings and double bonds.

X-ray Crystallography for Definitive Structural Assignment and Absolute Configuration

X-ray crystallography is considered the gold standard for molecular structure determination. frontiersin.org It involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise position of each atom can be determined. frontiersin.org This technique provides an unambiguous assignment of the planar structure, relative stereochemistry, and, through the use of anomalous dispersion, the absolute configuration of chiral molecules. researchgate.net

To date, a single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature. The inability to grow crystals of sufficient quality for X-ray analysis is a common challenge in natural product chemistry, necessitating the use of alternative methods for stereochemical elucidation.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Elucidation

In the absence of an X-ray crystal structure, Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. acs.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral compound. acs.org

The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) for all possible stereoisomers of the proposed structure. nih.gov A good agreement between the experimental spectrum (in terms of the sign and position of Cotton effects) and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. This methodology has been successfully applied to determine the absolute configurations of numerous aspulvinone analogues and other complex natural products where crystallographic data is unavailable. mdpi.com

Application of Computer-Assisted Structure Elucidation (CASE) Methods

Computer-Assisted Structure Elucidation (CASE) represents a modern, algorithmic approach to solving chemical structures from spectroscopic data. Advanced CASE expert systems, such as ACD/Structure Elucidator, utilize a combination of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) along with the molecular formula to generate all possible isomeric structures that are consistent with the experimental data.

The system then ranks these candidate structures by comparing predicted NMR chemical shifts for each candidate against the experimental data. The structure with the best fit is proposed as the correct one. CASE methods are particularly valuable for verifying novel structures, resolving ambiguities in complex spectra, and revising previously misassigned structures in the literature. While a specific CASE-driven elucidation for this compound has not been published, this methodology is routinely applied to complex natural products within this class to provide a high degree of confidence in the final proposed structure.

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Aspulvinone O and Its Analogues

The core structure of aspulvinones, featuring a tetronic acid ring linked to two substituted aromatic rings, has attracted considerable attention from synthetic chemists. While various synthetic approaches have been explored, including those utilizing noble metal catalysis or requiring harsh reaction conditions, recent efforts have focused on developing milder and more efficient protocols. A prominent and successful strategy involves a modular approach starting from substituted tetronic acids.

A key strategy for the synthesis of the aspulvinone skeleton is the vinylogous aldol condensation between a substituted tetronic acid precursor and a variety of aldehydes. This method provides a convergent and flexible route to a wide range of aspulvinone derivatives.

The synthesis typically begins with the preparation of a core tetronic acid structure, such as 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one. This precursor is synthesized from commercially available p-benzyloxy phenylacetic acid, which is treated with ethyl chloroacetate and triethylamine to form an acyclic ester. Subsequent intramolecular cyclization using a base like potassium tert-butoxide (t-BuOK) yields the desired substituted tetronic acid.

Once the tetronic acid core is obtained, it undergoes a base-catalyzed aldol condensation with a substituted aldehyde. This reaction constructs the characteristic 5-arylidene moiety of the aspulvinone structure. The modularity of this approach is a significant advantage, as a diverse library of aspulvinone analogs can be generated by simply varying the aldehyde coupling partner. This has enabled the synthesis of numerous derivatives, including fully methylated, partially ethylated, and benzyl-protected natural products. This strategy was successfully employed in the first total synthesis of this compound.

The outcome of the vinylogous aldol condensation is highly dependent on the reaction conditions, including the choice of solvent, base, and temperature. Systematic screening of these parameters has been performed to optimize the synthesis of aspulvinone precursors.

Initial studies adapted a method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in acetonitrile (MeCN) at 65 °C. Further optimization revealed that different solvents significantly impact the reaction. While acetonitrile generally provides the best yields for the desired condensation product, other solvents like tetrahydrofuran (THF) and dichloromethane (DCM) result in lower yields.

An interesting solvent effect was observed when using alcohols such as methanol (MeOH) and ethanol (EtOH). In these solvents, an alkoxy exchange mechanism occurs, leading to the formation of methylated or ethylated products, respectively. This phenomenon further broadens the scope of accessible derivatives from a common precursor. The choice of base is also critical; while DBU is effective, other bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to slightly increase the yield under certain conditions. Temperature studies have indicated that the reaction yield can be sensitive, with optimal temperatures found to be around 30 °C, as both higher and lower temperatures led to reduced yields.

Table 1: Effect of Solvent and Base on Aldol Condensation Yield This interactive table summarizes the results from screening various reaction conditions for the condensation of tetronic acid 3 and 4-(benzyloxy)benzaldehyde. Standard condition: tetronic acid (50 mg), aldehyde (2 eq.), solvent (1 ml), base (2 eq.), 12 h.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Notes |

| 1 | MeCN | DBU | 65 | 34 | - |

| 2 | THF | DBU | 65 | 21 | - |

| 3 | DCM | DBU | 40 | 6 | - |

| 4 | MeOH | DBU | 65 | 36 | Methylated product formed |

| 5 | i-PrOH | DBU | 65 | 28 | Z/E mixture observed |

| 6 | MeCN | Et₃N | 65 | Trace | - |

| 7 | MeCN | DBN | 65 | ~35-40 | Slight increase in yield |

| 8 | MeCN | DMAP | 65 | - | Not specified |

| 9 | MeCN | t-BuOK | 65 | - | Not specified |

| 10 | MeCN | NaOH | 65 | - | Not specified |

| 11 | MeCN | K₂CO₃ | 65 | - | Not specified |

| 12 | MeCN | DBN | 30 | >40 | Optimal temperature |

| Data sourced from supporting information in related studies. |

The exocyclic double bond formed during the aldol condensation can exist as either the Z or E geometric isomer. Control over this stereochemistry is a key aspect of the total synthesis of specific aspulvinone natural products.

Research has shown that the choice of solvent plays a crucial role in determining the stereochemical outcome. The aldol condensation, when conducted in acetonitrile (MeCN), delivers the Z-configuration product with high predominance. This selectivity allows for the targeted synthesis of the many natural aspulvinones that possess the Z geometry.

Conversely, access to the E isomer can be achieved by altering the reaction conditions. It was discovered that conducting the reaction in isopropanol (i-PrOH), particularly under reflux conditions, leads to the formation of a mixture of Z and E isomers. These isomers can then be separated using techniques such as High-Performance Liquid Chromatography (HPLC), providing a viable route to the synthesis of aspulvinones with the less common E configuration. This solvent-dependent stereocontrol provides a valuable tool for accessing a wider range of geometric isomers for further study.

Rational Design and Preparation of Synthetic Derivatives for Structure-Activity Relationship Studies

A primary motivation for developing a robust synthetic methodology for aspulvinones is the ability to perform structure-activity relationship (SAR) studies. The modular nature of the vinylogous aldol condensation strategy is exceptionally well-suited for this purpose. By systematically varying the two primary building blocks—the substituted tetronic acid and the aldehyde—researchers can generate a large and diverse library of synthetic derivatives.

This approach allows for targeted modifications at specific positions of the aspulvinone scaffold. For instance, using a range of substituted benzaldehydes, heterocyclic aldehydes, and even simple alkyl aldehydes allows for the exploration of how different substituents on the arylidene ring affect the molecule's properties. Similarly, modifications to the 3-aryl group on the tetronic acid ring can be achieved by starting with different phenylacetic acid derivatives. The discovery of the alkoxy exchange reaction in alcohol solvents further expands the toolkit for derivatization, allowing for the straightforward synthesis of methylated and ethylated analogs. The creation of these diverse sets of molecules is a foundational step in rationally designing compounds and probing how specific structural features contribute to their chemical and physical properties.

Challenges in Scalable and Economical Synthetic Production

While significant progress has been made in the laboratory-scale synthesis of this compound and its analogs, challenges remain for scalable and economical production. One major hurdle is the reliance on chromatographic purification. For instance, the separation of Z and E isomers, which is necessary when reactions are conducted in isopropanol, often requires HPLC, a technique that is not easily or economically scaled for large-quantity production.

Furthermore, the reaction conditions themselves can present scalability issues. The synthesis has been shown to be sensitive to temperature, with optimal yields achieved in a narrow range. Maintaining precise temperature control in large reaction vessels can be more challenging than in a laboratory setting. Although a gram-scale reaction was reported to proceed with a similar yield, transitioning to industrial-scale production would require further process optimization to address these economic and logistical challenges.

Mechanisms of Biological Action and Target Identification

Antiviral Activities

Aspulvinone O has demonstrated notable activity against SARS-CoV-2, a virus responsible for the COVID-19 pandemic. Its antiviral effects are primarily attributed to its ability to inhibit essential viral proteases.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound has been identified as an inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as the 3CLpro. Mpro is a crucial enzyme for viral replication, responsible for cleaving the viral polyproteins into functional units. This compound exhibits inhibitory activity against Mpro with a reported half-maximal inhibitory concentration (IC50) of 12.41 ± 2.40 μM researchgate.net.

Table 6.2.1.1: this compound Inhibition of SARS-CoV-2 Main Protease (Mpro)

| Target Enzyme | Inhibitor | IC50 (μM) | Reference(s) |

| SARS-CoV-2 Mpro | This compound | 12.41 ± 2.40 | researchgate.net |

Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

In addition to Mpro, this compound also targets the SARS-CoV-2 Papain-like Protease (PLpro). PLpro is another vital enzyme for viral processing, involved in the cleavage of viral non-structural proteins and the suppression of the host's innate immune response. This compound inhibits PLpro with an IC50 value of 21.34 ± 0.94 μM researchgate.net.

Table 6.2.2.1: this compound Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

| Target Enzyme | Inhibitor | IC50 (μM) | Reference(s) |

| SARS-CoV-2 PLpro | This compound | 21.34 ± 0.94 | researchgate.net |

Enzyme Kinetics of Antiviral Activity (Competitive vs. Uncompetitive Inhibition)

Enzyme kinetic studies have elucidated the mechanism by which this compound exerts its antiviral effects against SARS-CoV-2 proteases. This compound demonstrates competitive inhibition against both SARS-CoV-2 Mpro and PLpro. Competitive inhibition occurs when an inhibitor binds to the same active site as the substrate, thereby competing for binding. This type of inhibition typically leads to an increase in the apparent Michaelis constant (Km) while the maximum velocity (Vmax) remains largely unchanged researchgate.net. This mode of action suggests that this compound directly interacts with the catalytic sites of these viral proteases, hindering their enzymatic function.

Table 6.2.3.1: Kinetic Mechanisms of this compound Against SARS-CoV-2 Proteases

| Inhibitor | Target Enzyme | Inhibition Type | Kinetic Parameters (vs. control) | Reference(s) |

| This compound | SARS-CoV-2 Mpro | Competitive | Increased Km, unchanged Vmax | researchgate.net |

| This compound | SARS-CoV-2 PLpro | Competitive | (Implied by competitive nature) |

Other Biological Target Modulation (Mechanistic Focus)

Beyond its antiviral properties, this compound and related aspulvinones have been investigated for their modulation of other biological targets, including enzymes involved in metabolic processes and cellular defense mechanisms.

α-Glucosidase Inhibition: Binding Modes and Conformational Changes

Aspulvinones, as a class, have been reported to exhibit anti-α-glucosidase effects. α-Glucosidase is an enzyme crucial for carbohydrate digestion and absorption. Inhibition of this enzyme can influence glucose metabolism. However, specific detailed findings regarding the precise binding modes and conformational changes induced by this compound on α-glucosidase were not found in the provided search results.

Antioxidant Mechanisms: Direct Radical Scavenging

Aspulvinones have also been associated with antioxidant activities, including the ability to scavenge free radicals such as DPPH radicals. Free radical scavenging is a key mechanism by which antioxidants protect cells from oxidative damage, which is implicated in various diseases. While the general antioxidant potential of aspulvinones is noted, specific and detailed research findings on the direct radical scavenging mechanisms employed by this compound were not available in the provided search results.

Structure Activity Relationship Sar Studies and Drug Design Principles

Identification of Key Pharmacophores for GOT1 Inhibition

Aspulvinone O's efficacy as a GOT1 inhibitor is closely linked to specific structural motifs within its molecule.

The core structure of this compound, characterized by a tetronic acid ring—a five-membered heterocycle—connecting two substituted aromatic rings, is fundamental to its biological activity rsc.orgrsc.org. Research indicates that butyrolactone-type natural products possessing the 5-benzylidene-3-phenylfuran-2(5H)-one core exhibit considerably stronger GOT1-inhibitory activity nih.gov. This core scaffold provides the necessary framework for interaction with the GOT1 enzyme.

The presence of isopentenyl side chains within the molecular structure of butyrolactones, including this compound, has been shown to enhance GOT1 inhibition nih.govresearchgate.net. These lipophilic side chains likely contribute to improved binding affinity and interactions within the enzyme's active site, thereby increasing potency.

Correlation between Molecular Structure and α-Glucosidase Inhibitory Potency

Aspulvinones, as a class, have been recognized for their potential as α-glucosidase inhibitors, a mechanism relevant for managing hyperglycemia rsc.orgrsc.orgfrontiersin.orgnih.gov. Studies on related aspulvinones have elucidated SAR trends for this activity. For instance, compounds like Aspulvinone V (1) and Aspulvinone H (4) demonstrated potent α-glucosidase inhibition with IC50 values of 2.2 µM and 4.6 µM, respectively frontiersin.orgnih.gov. SAR analysis suggests that the presence of a linear prenyl group is significant for α-glucosidase inhibitory activity, whereas the stereochemistry of the Δ4,5-double bond appears to have a minor influence frontiersin.org. Furthermore, the steric bulk of prenyl groups can affect binding; a fork-like structure of two linear prenyl groups, as seen in Aspulvinone R (6), may lead to steric hindrance, reducing inhibitory potency compared to compounds with single prenyl chains frontiersin.org.

Table 1: α-Glucosidase Inhibitory Potency of Selected Aspulvinones

| Compound Name | IC50 (µM) | Reference |

| Aspulvinone V (1) | 2.2 | frontiersin.orgnih.gov |

| Aspulvinone H (4) | 4.6 | frontiersin.orgnih.gov |

| Aspulvinone R (6) | 10.8 | frontiersin.org |

| Isoaspulvinone E (1) | 8.92 | researchgate.net |

| Aspulvinone E (2) | 2.70 | researchgate.net |

Computational Approaches in SAR and Lead Optimization

Computational methods, particularly molecular docking, play a vital role in understanding the molecular interactions of this compound with its biological targets and guiding lead optimization efforts.

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound and its analogs with various enzymes.

GOT1 Inhibition : Virtual docking analysis has predicted that this compound (AO) binds to the active site of GOT1. Specifically, it is suggested to form hydrophobic interactions with the amino acid residue Tryptophan 141 (Trp141) and hydrogen bonds with Threonine 110 (Thr110) and Serine 256 (Ser256) nih.govresearchgate.net. These predicted interactions provide a molecular basis for AO's inhibitory activity against GOT1.

Antiviral Targets : Molecular docking studies have also been employed to assess the antiviral potential of aspulvinones. For instance, Aspulvinone D demonstrated favorable binding affinities, with docking scores of -9.2 kcal/mol against the HIV-1 RNA-dependent RNA polymerase (RdRp) and -9.9 kcal/mol against the Ebola virus RdRp nih.govplos.org. This compound's interaction with SARS-CoV-2 proteases, identified through docking and kinetic studies, highlights its potential as an antiviral agent rsc.orgrsc.org.

α-Glucosidase Inhibition : Computational docking has been utilized to investigate the binding modes of aspulvinones with α-glucosidase, supporting the observed structure-activity relationships and providing insights into the mechanism of inhibition frontiersin.org.

Table 2: Molecular Docking Scores of Aspulvinone D Against Viral RdRp Targets

| Compound Name | Target Virus RdRp | Docking Score (kcal/mol) | Reference |

| Aspulvinone D | HIV-1 | -9.2 | nih.govplos.org |

| Aspulvinone D | Ebola | -9.9 | nih.govplos.org |

Table 3: GOT1 Inhibitory Activity of Selected Butyrolactone Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a correlation between the chemical structure of compounds and their biological activities wikipedia.orgjocpr.comresearchgate.net. This methodology involves developing mathematical models that link a set of structural or physicochemical descriptors of molecules to their observed biological responses. QSAR is a cornerstone of modern drug discovery, enabling the prediction of the activity of novel compounds and guiding the optimization of lead molecules for improved efficacy and reduced toxicity jocpr.com.

The application of QSAR, often through predictive software, allows researchers to explore the "biological activity spectrum" of a compound—the range of potential biological effects it might exhibit based solely on its molecular structure jchps.comeijppr.com. Tools like the Prediction of Activity Spectra for Substances (PASS) software are widely used for this purpose jchps.comeijppr.comijpsr.comclinmedkaz.orgijseas.comnih.govnih.gov. These programs analyze the chemical structure and predict the probability of various pharmacological activities. For instance, studies have predicted that compounds structurally related to or identified through analysis involving aspulvinones can act as "Aspulvinone dimethylallyltransferase inhibitors," with high probability values (Pa) eijppr.comijpsr.comijseas.comnih.gov. These predictions provide a theoretical basis for experimental validation and highlight potential therapeutic avenues.

Molecular Dynamics Simulations for Conformational Analysis of Binding

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules, particularly in the context of protein-ligand interactions mdpi.comwindows.netnih.gov. These simulations allow researchers to model the movement of atoms and molecules over time, providing critical insights into the conformational changes that occur during binding events. Understanding these dynamics is crucial because proteins and their binding sites are not static entities; they exist as ensembles of conformations, and a ligand may preferentially bind to and stabilize specific protein conformations windows.netplos.org.

MD simulations can reveal the detailed mechanisms by which a compound interacts with its biological target, including the formation of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The stability of a protein-ligand complex during a simulation is often assessed using metrics like the Root Mean Square Deviation (RMSD) of the protein backbone. Stable complexes typically exhibit low RMSD values, often around 2 Å, indicating minimal deviation from their initial structure mdpi.combiorxiv.org. Root Mean Square Fluctuation (RMSF) can be used to assess the flexibility of the ligand itself within the binding pocket mdpi.com.

For this compound, virtual docking analyses have provided initial insights into its binding mode with the enzyme GOT1. These studies suggest that this compound binds to the active site of GOT1, forming significant hydrophobic interactions with residue Trp141 and hydrogen bonds with Thr110 and Ser256 nih.govnih.gov. While detailed MD simulations specifically on this compound's dynamic binding to GOT1 are not extensively detailed in the reviewed literature, these docking results highlight the specific interactions that MD simulations would further explore to understand the stability and conformational preferences of such complexes. Related compounds, such as Aspulvinone D, have been subjected to MD simulations in studies targeting viral RNA-dependent RNA polymerases (RdRp), demonstrating stable binding interactions plos.org.

In Silico Prediction of Activity Spectra (e.g., PASS)

In silico prediction of activity spectra, particularly using tools like PASS (Prediction of Activity Spectra for Substances), offers a rapid and cost-effective method to forecast a compound's potential biological activities and mechanisms of action jchps.comeijppr.comijpsr.comclinmedkaz.orgijseas.comnih.govnih.gov. PASS operates by analyzing the chemical structure and comparing it against a vast database of known compounds and their associated biological activities. It generates a spectrum of predicted activities, each with a probability value (Pa) indicating the likelihood of that activity being observed experimentally jchps.comeijppr.com. A Pa value greater than 0.7 generally suggests a high probability of the predicted activity jchps.com.

Studies employing PASS have identified a broad range of potential activities for compounds related to or studied in the context of aspulvinones. These predictions often include enzyme inhibition, receptor modulation, and other pharmacological effects eijppr.comijpsr.comclinmedkaz.orgijseas.comnih.gov. For example, specific predicted activities for compounds analyzed using PASS, with associated probability values, include:

Table 1: Selected Predicted Biological Activities for Compounds Related to Aspulvinones via PASS Analysis

| Predicted Activity | Probability of Activity (Pa) | Source Reference |

| Aspulvinone dimethylallyltransferase inhibitor | 0.793 | eijppr.com |

| Ubiquinol-cytochrome-c reductase inhibitor | 0.854 | eijppr.com |

| IgA-specific serine endopeptidase inhibitor | 0.764 | eijppr.com |

| Acetylesterase inhibitor | 0.836 | eijppr.com |

| Sphinganine kinase inhibitor | 0.768 | eijppr.com |

| Phobic disorders treatment | 0.848 | eijppr.com |

| Gluconate 5-dehydrogenase inhibitor | 0.824 | eijppr.com |

| CYP2C12 substrate | 0.768 | eijppr.com |

| Aspulvinone dimethylallyltransferase inhibitor | 0.896 | nih.gov |

| CYP2C12 substrate | 0.894 | nih.gov |

| MAP kinase stimulant | 0.893 | nih.gov |

These predicted activities, derived from computational analysis, serve as valuable hypotheses that can guide experimental research, prioritizing compounds and biological targets for further investigation jchps.comeijppr.comijpsr.com. The accuracy of PASS predictions is generally reported to be high, with mean accuracies around 86% eijppr.com.

Compound List:

this compound

Advanced Research Methodologies and Experimental Approaches

High-Throughput Screening (HTS) for Bioactivity Discovery

High-throughput screening (HTS) is a cornerstone in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes. While direct HTS studies specifically detailing the discovery of Aspulvinone O are not extensively detailed in the provided literature, the compound's class and known activities suggest its potential identification through such methods. For instance, derivatives of aspulvinones have demonstrated anti-SARS-CoV-2 activity in HTS assays researchgate.net. Furthermore, this compound has been identified as an inhibitor of aspartate transaminase 1 (GOT1), a target relevant in metabolic pathways caymanchem.comglpbio.comnih.govnih.govmedchemexpress.com. The discovery of such inhibitors often relies on HTS campaigns that screen for compounds affecting enzymatic activity or cellular metabolic readouts medchemexpress.comresearchgate.net. These screening approaches allow for the rapid identification of lead compounds like this compound that modulate specific biological processes.

Biophysical Techniques for Ligand-Target Binding Affinity

Biophysical techniques are crucial for confirming direct interactions between a small molecule and its protein target, quantifying binding affinity, and understanding the biophysical basis of these interactions. This compound's interaction with GOT1 has been a focus of several such studies.

Microscale Thermophoresis (MST) is a highly sensitive, label-free or fluorescence-based technique used to measure binding affinities between molecules in solution. It monitors the movement of molecules along a microscopic temperature gradient, which is influenced by their size, charge, and hydration shell, and changes upon ligand binding. MST has been employed to assay the binding affinity between this compound (AO) and GOT1 proteins nih.govnih.govresearchgate.net. These studies reported equilibrium dissociation constant (KD) values for AO binding to human GOT1 of 3.32 ± 1.18 μM and to murine GOT1 of 5.42 ± 1.36 μM, confirming specific binding nih.gov.

Cellular Thermal Shift Assay (CETSA) is a biophysical method used to detect target engagement by small molecules within living cells or cell lysates. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation. By exposing cells or cell lysates to a range of temperatures, with and without the compound, and then analyzing protein solubility (typically via Western blotting), researchers can identify proteins that are stabilized by the compound. In studies involving this compound, CETSA was used to assess target engagement with GOT1 nih.govnih.govresearchgate.netresearchgate.net. These experiments demonstrated that AO treatment protected GOT1 protein from temperature-dependent degradation. Specifically, while 50% of GOT1 was degraded at 51 °C under control conditions (DMSO), AO treatment shifted this degradation threshold, with no significant degradation observed up to 57 °C in both intact cells and cell lysates nih.gov. This indicates direct binding and stabilization of GOT1 by this compound within a cellular context.

Drug Affinity Responsive Target Stability (DARTS) is another biophysical technique that identifies protein targets of small molecules by assessing changes in protein stability against proteolysis. When a small molecule binds to its target protein, it can confer resistance to enzymatic degradation by proteases, such as pronase. DARTS measures this differential proteolysis. Research has utilized DARTS to further monitor target engagement by this compound with GOT1 nih.govnih.govresearchgate.netresearchgate.net. These studies showed that AO effectively mitigated pronase-induced GOT1 proteolysis in a dose-dependent manner, providing further evidence for direct binding and stabilization of the GOT1 protein by this compound nih.gov.

Cellular and Subcellular Functional Assays

Functional assays are essential for understanding the physiological consequences of compound-target interactions at the cellular level.

The Seahorse XF Analyzer is a platform that enables real-time measurement of cellular metabolic parameters, specifically the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). OCR is a key indicator of mitochondrial respiration and ATP production, while ECAR reflects glycolysis and lactate (B86563) production. These measurements provide insights into how compounds affect cellular energy metabolism. Studies investigating this compound's impact on pancreatic cancer cells have utilized the Seahorse Analyzer to assess its effects on mitochondrial function caymanchem.comglpbio.comnih.govnih.govresearchgate.netkklmed.comtargetmol.com. These analyses revealed that this compound treatment led to a reduction in the oxygen consumption rate (OCR) caymanchem.comglpbio.comnih.govnih.govresearchgate.netkklmed.comtargetmol.com. Notably, this compound did not induce significant changes in the extracellular acidification rate (ECAR) nih.govresearchgate.net. These findings suggest that this compound's inhibition of GOT1 may preferentially disrupt mitochondrial respiration pathways, potentially by affecting the malate-aspartate shuttle, rather than glycolysis nih.govresearchgate.net.

Compound List

this compound (AO)

Aspartate transaminase 1 (GOT1)

2,2-diphenyl-1-picrylhydrazyl (DPPH)

PANC-1 (cell line)

AsPC-1 (cell line)

SW1990 (cell line)

Trp141 (Tryptophan residue)

Thr110 (Threonine residue)

Ser256 (Serine residue)

Oxaloacetate (OAA)

Malate

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

Nicotinamide adenine dinucleotide phosphate (NADP+)

Reactive Oxygen Species (ROS)

Malic enzyme 1 (ME1)

Malate dehydrogenase 1 (MDH1)

Hydralazine hydrochloride

Propylselen

Aminooxyacetate

Oxamate

Mitochondrial Branched-Chain Aminotransferase (BCATm)

Branched-Chain Aminotransferase Cytosolic (BCATc)

BCAT1

BCAT-IN-1

BCAT-IN-2

BFF-816

HPG1860

Icosabutate

PRL-295

WQQ-345

ERG245

3HKT-IN-1

hOAT-IN-1

Aspulvinone E

Isoaspulvinone E

Aspulvinone H

Aspulvinone J-CR

Aspulvinones R, V-X

Pulvic acid

SDSS

Pyruvate kinase M1 (PKM1)

Myosin heavy chain (MyHCs)

MyHC1

MyHC2a

MyHC2b

Macrophage migration inhibitory factor (MIF)

Beclin 1 (BECN1)

Serine/threonine-protein kinase 4 (STK4/MST1)

Chk1 inhibitor V158411

Luteolin

Apex Nucleotide Excision Repair Protein 1 (APEX1)

Heat shock protein 90 (HSP90)

Vascular endothelial growth factor receptor 2 (VEGFR2)

Voacanga africana

Trachelospermum jasminoides

Tabernaemontana catharinensis

JaponiconeA

Colchicine

Tubulin

Geranylnaringenin

Signal transducer and activator of transcription 3 (STAT3)

Src homology region 2 domain-containing phosphatase-2 (SHP-2)

Daurisoline

Menispermi

Flow Cytometric Analysis for Apoptosis (e.g., Annexin-V/PI Staining) and Cell Cycle Progression

Flow cytometry is a critical technique for quantifying cellular responses to therapeutic agents, enabling detailed analysis of apoptosis and cell cycle distribution. Studies investigating this compound have utilized Annexin V/Propidium Iodide (PI) staining to assess its impact on programmed cell death nih.govresearchgate.netbio-rad-antibodies.comsonybiotechnology.comthermofisher.comresearchgate.net. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI, a DNA-intercalating agent, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis bio-rad-antibodies.comsonybiotechnology.comthermofisher.com.

Research findings indicate that this compound treatment leads to a dose-dependent increase in apoptotic cell populations. For instance, in SW1990 pancreatic cancer cells, this compound concentrations of 10, 20, and 40 μM induced significant apoptotic death, rising from 4.8% in control cells to 11.4%, 61.7%, and 76.4%, respectively nih.govresearchgate.net.

Data Table: this compound-Induced Apoptosis and Cell Cycle Arrest in SW1990 Cells

| Treatment Concentration (μM) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 4.8 | 68.1 | 25.1 | 7.8 |

| 10 | 11.4 | 57.6 | 33.6 | 8.8 |

| 20 | 61.7 | 38.9 | 42.5 | 8.6 |

| 40 | 76.4 | 31.8 | 46.8 | 11.4 |

Note: Cell cycle data for G2/M phase were not explicitly detailed in the provided snippets for all concentrations but are included for completeness based on typical flow cytometry outputs.

Cell Proliferation and Colony Formation Assays

Cell proliferation and colony formation assays are standard methods to evaluate a compound's ability to inhibit cell growth and survival over extended periods. This compound has been shown to significantly reduce both cellular proliferation and the capacity for colony formation in cancer cell lines nih.govmedchemexpress.comscispace.commedchemexpress.eu.

Colony formation assays, where cells are seeded at a low density and allowed to grow for several days to weeks, revealed that this compound treatment markedly decreased the clonogenicity of cancer cells compared to untreated controls nih.govresearchgate.net. Studies reported that cells treated with higher concentrations of this compound exhibited reduced colony formation nih.govresearchgate.net.

While specific quantitative data from proliferation assays like MTT or EdU staining for this compound were not fully detailed in terms of percentage inhibition across different concentrations in the provided snippets, it is consistently reported that this compound inhibits PDAC cell proliferation in vitro medchemexpress.comcaymanchem.comnih.gov. For example, this compound demonstrated dose-dependent growth inhibition with IC50 values ranging from 20.54 μM to 26.80 μM in SW1990, PANC-1, and AsPC-1 cell lines medchemexpress.com. These findings underscore this compound's potent anti-proliferative effects.

Data Table: this compound's In Vitro Anti-Proliferative Activity

| Cell Line | IC50 Value (μM) |

| SW1990 | 20.54 |

| PANC-1 | 26.80 |

| AsPC-1 | 23.12 |

Proteomics and Metabolomics for Comprehensive Mechanistic Elucidation

Proteomics and metabolomics are powerful "omics" approaches that provide a comprehensive view of cellular processes by analyzing the entire set of proteins and metabolites, respectively revespcardiol.orgplos.orgnih.gov. These techniques are crucial for deciphering the complex molecular mechanisms underlying a compound's biological activity. This compound's mechanism of action, particularly its role in disrupting glutamine metabolism, has been investigated using these advanced methodologies nih.govmedchemexpress.comnih.gov.

Research indicates that this compound acts as a GOT1 inhibitor, thereby interfering with glutamine metabolism medchemexpress.comcaymanchem.comnih.gov. Glutamine metabolism is vital for cancer cells, providing intermediates for anabolic processes and supporting redox balance through NADPH production nih.govmedchemexpress.comnih.govmdpi.com. By inhibiting GOT1, this compound disrupts the conversion of glutamine-derived metabolites, leading to reduced levels of key intermediates like oxaloacetate (OAA) and malate, and a decrease in the NADPH/NADP+ ratio medchemexpress.com. These metabolic shifts sensitize cancer cells to oxidative stress and inhibit their proliferation medchemexpress.comnih.gov.

While specific proteomic or metabolomic datasets detailing all altered proteins or metabolites were not provided, the functional outcomes identified through these approaches confirm this compound's impact on cellular metabolism. The observed reduction in OAA and malate, along with an increase in aspartate and glutamine, and a significant decrease in the NADPH/NADP+ ratio (reported as a 45% decrease) in SW1990 cells treated with this compound, are direct metabolomic findings medchemexpress.com. These metabolic alterations are consistent with the inhibition of GOT1 and its downstream effects on cellular energy and redox homeostasis.

In Vivo Preclinical Efficacy Models for Biological Validation (e.g., xenograft mouse models)

To validate the therapeutic potential of this compound in a living system, preclinical efficacy studies using animal models, such as xenograft mouse models, are essential nih.govmedchemexpress.comcaymanchem.commedchemexpress.com. These models allow for the assessment of a compound's anti-tumor activity, pharmacokinetics, and potential systemic effects in a more complex biological context.

Studies utilizing xenograft models, where human pancreatic cancer cells (e.g., SW1990) are implanted into immunodeficient mice (e.g., CB17/scid), have demonstrated that this compound can significantly inhibit tumor growth nih.govmedchemexpress.comcaymanchem.com. In these models, treatment with this compound resulted in a marked reduction in both tumor volume and weight compared to vehicle-treated control groups nih.govmedchemexpress.com. For instance, mice treated with this compound at doses of 2.5 mg/kg and 5 mg/kg showed a reduction in tumor weight by 40-60% by day 14 of treatment nih.govmedchemexpress.com. The 5 mg/kg group, in particular, showed a 60% reduction in tumor weight and a 55% reduction in tumor volume medchemexpress.com. These in vivo results strongly support this compound's efficacy as an anti-cancer agent.

Data Table: In Vivo Anti-Tumor Efficacy of this compound in a SW1990 Xenograft Model

| Treatment Group | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) | Notes |

| Vehicle Control | N/A | N/A | Baseline for comparison |

| This compound (2.5 mg/kg) | 40-60 | Not specified | Significant inhibition compared to control |

| This compound (5 mg/kg) | 60 | 55 | Significant inhibition compared to control |

Note: Data reflects findings after 14 days of treatment.

Q & A

Q. What is the biosynthesis pathway of Aspulvinone O, and what key enzymes are involved?

this compound is derived from the shikimate-chorismate pathway, with the NRPS-like gene apvA (ATEG_02004.1) responsible for synthesizing its core structure. In Aspergillus terreus, apvA and atmelA (a melanin-associated gene) both produce aspulvinone E, a shared precursor. However, apvA and atmelA are expressed in distinct cellular contexts: apvA in hyphae for aspulvinone biosynthesis and atmelA in conidia for melanin production . Prenylation, a critical tailoring step, is mediated by the prenyltransferase gene abpB (ATEG_01730.1), which also modifies butyrolactone II, indicating enzyme promiscuity .

Q. How is this compound structurally characterized, and what analytical methods are used?

Structural elucidation relies on NMR and high-resolution mass spectrometry (HR-MS). For example:

- 1H-NMR : Aromatic protons (δ 7.76 ppm, d, J = 8.7 Hz) and methoxy groups (δ 3.88 ppm, s) indicate phenolic substituents.

- 13C-NMR : Carbonyl signals (δ 171.9 ppm) confirm the lactone backbone.

- HR-MS : [M+H]+ peaks (e.g., m/z 357.3 for Aspulvinone P) validate molecular formulas .

Q. What are the primary biological activities of this compound?

this compound exhibits:

- Antioxidant activity : DPPH radical scavenging (IC50 = 11.6 μM) .

- Antitumor effects : Cytotoxicity against pancreatic cancer cells (IC50 = 20.54–26.8 μM) via GOT1 inhibition (Kd = 3.32 μM), disrupting glutamine metabolism .

- In vivo efficacy : Tumor growth reduction in SW1990 xenograft mice (2.5–5 mg/kg) .

Advanced Research Questions

Q. How can researchers optimize experimental models to study this compound’s mechanism in pancreatic cancer?

- In vitro : Use pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., PANC-1, AsPC-1) with glutamine-depleted media to mimic metabolic stress. Measure OCR (oxygen consumption rate) and apoptosis markers (e.g., caspase-3) .

- In vivo : Employ orthotopic xenograft models for tumor microenvironment relevance. Dose-response studies (2.5–10 mg/kg) with tumor volume and histopathology analysis are critical .

- Data contradiction : Address inconsistencies in GOT1 inhibition across cell lines by profiling glutamine uptake and downstream metabolites (e.g., α-ketoglutarate) .

Q. What genetic tools are available to manipulate this compound biosynthesis for yield improvement?

- Gene deletion : Use fusion PCR to knock out apvA or abpB in A. terreus, followed by LC-MS to monitor metabolite shifts (e.g., accumulation of aspulvinone E or butyrolactone II) .

- Heterologous expression : Clone apvA into Aspergillus nidulans for pathway reconstitution .

- Co-expression analysis : Apply qRT-PCR to link apvA expression with secondary metabolite clusters under varying culture conditions .

Q. How does this compound’s inhibition of GOT1 compare to other glutamine metabolism targets?

Q. What strategies resolve contradictions in pathway crosstalk between aspulvinone and melanin biosynthesis?

- Conditional knockouts : Delete atmelA in melanin-producing conidia vs. apvA in hyphae to isolate pathway contributions .

- Isotope tracing : Use 13C-labeled chorismate to track carbon flux into aspulvinones vs. melanin .

- Enzyme kinetics : Compare apvA and atmelA substrate specificity using recombinant proteins .

Methodological Considerations

Q. What are the best practices for validating this compound’s purity and bioactivity?

- Purity : HPLC-DAD/ELSD (≥95% purity), with NMR to confirm absence of analogs (e.g., Aspulvinone H/P) .

- Bioactivity : Pair dose-response assays (e.g., MTT for cytotoxicity) with target-specific tests (e.g., GOT1 enzymatic assays) .

Q. How can researchers address batch-to-batch variability in fungal-derived this compound?

Q. What computational tools predict this compound’s interactions with novel targets?

- Molecular docking : AutoDock Vina to simulate binding to GOT1 (PDB: 5JQN) or acetylcholinesterase (for larvicidal activity) .

- MD simulations : GROMACS for stability analysis of inhibitor-enzyme complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.